Lauryl Phosphate

Description

Historical Context and Evolution of Phosphate (B84403) Esters in Chemical Research

The journey into the world of organophosphorus chemistry began in the 19th century. In 1820, Jean Louis Lassaigne is credited with an early synthesis of triethyl phosphate. oup.com This was followed by the work of Philippe de Clermont in 1854, who synthesized tetraethyl pyrophosphate (TEPP). neptjournal.comresearchgate.net These early discoveries laid the groundwork for a field that would expand dramatically in the following decades.

A significant milestone was the work of the German chemist Gerhard Schrader and his team in the 1930s and 1940s. While their research led to the development of highly toxic nerve agents like sarin (B92409) and tabun, it also vastly expanded the understanding of organophosphorus compounds' synthesis and reactivity. oup.comneptjournal.com Following World War II, the focus of organophosphorus research broadened significantly, leading to the development of a wide array of commercial applications, including pesticides, plasticizers, and flame retardants. neptjournal.commdpi.com

The synthesis of phosphate esters has also evolved over time. Early methods often involved the reaction of alcohols with phosphorus pentoxide or polyphosphoric acid. researchgate.net While effective, these methods often produced a mixture of mono-, di-, and triesters. researchgate.net Subsequent research has focused on developing more selective synthesis routes to obtain specific phosphate esters with desired properties. researchgate.net This has been crucial for the targeted application of compounds like dodecyl dihydrogen phosphate.

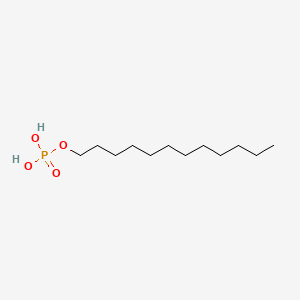

Classification and Structural Characteristics of Dodecyl Dihydrogen Phosphate within Organophosphorus Chemistry

Dodecyl dihydrogen phosphate, as its name suggests, is an ester of phosphoric acid. Within the vast landscape of organophosphorus chemistry, it is classified as a monoalkyl phosphate . This means that one of the acidic protons of phosphoric acid has been replaced by an alkyl group, in this case, a dodecyl group (a 12-carbon chain).

The structure of dodecyl dihydrogen phosphate is characterized by two key components: a long, nonpolar hydrocarbon tail (the dodecyl group) and a polar phosphate head group. This dual nature, known as amphiphilicity, is central to its chemical behavior and applications. The hydrophobic dodecyl tail is repelled by water, while the hydrophilic phosphate head is attracted to it. This allows the molecule to orient itself at the interface between oil and water, or between a liquid and a solid surface.

Table 1: Chemical Properties of Dodecyl Dihydrogen Phosphate

| Property | Value |

| Chemical Formula | C₁₂H₂₇O₄P |

| Molecular Weight | 266.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 39-45 °C |

| Boiling Point | 385.5 °C at 760 mmHg |

| Density | 1.056 g/cm³ |

| Solubility in Water | Insoluble |

The data in this table is compiled from multiple sources.

Research Trajectories and Significance of Dodecyl Dihydrogen Phosphate in Advanced Materials Science and Surfactant Chemistry

The unique amphiphilic structure of dodecyl dihydrogen phosphate has made it a focal point of research in both advanced materials science and surfactant chemistry.

In the realm of advanced materials science , a significant research trajectory has been its application as a flame retardant. Studies have demonstrated that incorporating dodecyl dihydrogen phosphate into polymer matrices, such as epoxy resins and polypropylene (B1209903), can significantly enhance their fire safety. researchgate.netrsc.orgrsc.org Research findings indicate that during combustion, the phosphorus-containing moiety can form a protective char layer on the material's surface, which acts as a barrier to heat and mass transfer, thereby inhibiting the spread of flames. rsc.org Furthermore, research has explored the modification of inorganic fillers, such as magnesium oxysulfate whiskers and layered double hydroxides, with dodecyl dihydrogen phosphate to improve their compatibility with polymer matrices and create synergistic flame-retardant effects. researchgate.netrsc.org

In surfactant chemistry , dodecyl dihydrogen phosphate's ability to reduce surface tension and stabilize emulsions is of paramount importance. ontosight.ai Its applications in this field are extensive, ranging from personal care products like shampoos and lotions to industrial cleaners and detergents. ontosight.aiontosight.ai Research in this area focuses on understanding and optimizing its performance in various formulations. For instance, studies have investigated its use in creating stable emulsions for cosmetic creams and its effectiveness in enhancing the solubility of other components in complex mixtures. ontosight.ai The monoalkyl phosphate structure is often preferred for applications requiring good detergency and foaming properties.

The ongoing research into dodecyl dihydrogen phosphate continues to explore new applications and refine its use in existing technologies, highlighting its versatility and significance in modern chemistry.

Structure

3D Structure

Properties

IUPAC Name |

dodecyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVACALAUIQMRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880492 | |

| Record name | Dihydrogen monolauryl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, monododecyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2627-35-2, 12751-23-4 | |

| Record name | Monolauryl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monolauryl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monododecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen monolauryl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, dodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K08L8GE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Dodecyl Dihydrogen Phosphate

Established Reaction Pathways for Dodecyl Dihydrogen Phosphate (B84403) Synthesis

The synthesis of mono-alkyl phosphates like dodecyl dihydrogen phosphate can be achieved through the esterification of phosphoric acid with the corresponding alcohol. One established method involves the reaction of dodecan-1-ol with crystalline phosphoric acid. In a typical procedure, a mixture of dodecan-1-ol and triethylamine (B128534) is added to a stirred mixture of crystalline phosphoric acid. thieme-connect.de The product, dodecyl dihydrogen phosphate, can then be isolated as a triethylammonium (B8662869) salt. thieme-connect.de This method, however, can sometimes be complicated by the formation of di- and tri-substituted phosphates as byproducts. thieme-connect.de

Another approach involves the use of dehydrating agents. For instance, new organic-soluble monoalkyl phosphate esters have been synthesized by reacting the corresponding aliphatic alcohols with phosphoric acid in the presence of acetic anhydride (B1165640). researchgate.net

The pKa of n-dodecyl dihydrogen phosphate is approximately 2, which is comparable to that of phosphoric acid (pKa = 2.16). researchgate.net This property is relevant when it is used as a catalyst, for example, in the synthesis of hemiacetal esters from carboxylic acids and butyl vinyl ether, where it does not trigger the cationic polymerization of the vinyl ether. researchgate.net

Novel Approaches in Phosphate Esterification: Mechanistic and Catalytic Considerations

The inherent stability of phosphate esters makes their uncatalyzed hydrolysis one of the slowest known reactions in biology, despite being thermodynamically favorable. nih.gov This has spurred research into novel methods for phosphate esterification and understanding the catalytic mechanisms. tandfonline.comrsc.orgresearchgate.netmdpi.com

One novel approach involves the photolysis of organic nitrites to generate alkoxy-radicals, which then react with a phosphite (B83602) tri-ester. rsc.org This method avoids nucleophilic substitution at the phosphorus atom and is applicable to highly hindered alcohols. rsc.org

The mechanism of phosphate ester hydrolysis is a key area of study, with computational quantum chemical studies providing significant insights. longdom.org The hydrolysis reaction involves the breaking of the strong Oa–H bond of the attacking water molecule and the P–Ol bond of the substrate. longdom.org The reaction mechanisms can be classified based on the sequence in which these bonds break. longdom.org Two main strategies for proton transfer from the attacking water molecule are direct transfer and indirect transfer via a mediating water molecule or catalytic base. longdom.org

In enzymatic catalysis, metallophosphatases often utilize metal ions to facilitate the hydrolysis of phosphate esters. researchgate.net Model systems have been developed to understand the mechanistic aspects, such as the role of metal ion nuclearity and Lewis acidity. researchgate.net For instance, the hydrolysis of phosphate esters can be initiated by the in-line nucleophilic attack of a water molecule activated by a conserved aspartate residue. nih.gov

Synthesis of Dodecyl Dihydrogen Phosphate Derivatives and Hybrid Materials

Dodecyl dihydrogen phosphate (DDP) serves as a versatile precursor for the synthesis of various derivatives and hybrid materials with tailored properties for specific applications.

A novel inorganic-organic hybrid material, MBW@HA–DDP, has been synthesized to enhance the fire safety and mechanical properties of epoxy resin. rsc.orgrsc.orgdntb.gov.ua The synthesis is a multi-step process:

Preparation of MBW@HA: Composite particles of magnesium borate (B1201080) whisker coated with hydrated alumina (B75360) (MBW@HA) are first prepared using a chemical liquid deposition method. rsc.orgrsc.org

Grafting of DDP: The MBW@HA composite particles are then dispersed in distilled water. scispace.com A solution of DDP in absolute ethanol (B145695) is added dropwise to the slurry at 60°C with vigorous stirring. scispace.com Chemical bonds are formed between the hydroxyl groups on the surface of the MBW@HA particles and the P=O-OH group of DDP. scispace.com

Isolation: The final product, MBW@HA–DDP, is obtained after filtering, washing with absolute ethanol and distilled water, and freeze-drying. scispace.com

The resulting MBW@HA–DDP hybrid possesses a hydrophobic surface and has been shown to significantly improve the fire retardancy of epoxy resin composites. rsc.orgrsc.orgfao.org

DDP has been used to functionalize magnesium oxysulfate whiskers (MOSw) to improve their compatibility with polymer matrices like polypropylene (B1209903) (PP). rsc.orgrsc.orgrsc.org The synthesis is a facile process:

A specified amount of DDP is dissolved in a potassium hydroxide (B78521) aqueous solution. rsc.org

This DDP solution is then added to a pretreated slurry of MOSw with mechanical stirring. rsc.org

The reaction proceeds for a short duration at room temperature. rsc.org

The resulting DDP-functionalized MOSw (DDPMOSw) is filtered, washed with distilled water to remove excess surfactant, and dried. rsc.org

Characterization has shown that DDP molecules are covalently bonded to the MOSw, forming a hydrophobic coating on the surface of the whiskers. rsc.org This modification leads to a more even distribution of the whiskers in the PP matrix, resulting in improved thermal stability and mechanical properties of the composite material. rsc.orgrsc.orgresearchgate.net

DDP can be utilized as an organic substrate to induce the nucleation and growth of hydrophobic calcium carbonate (CaCO₃) nanoparticles. researchgate.net This is achieved through a carbonation method where the operating parameters, such as temperature and the dosage of DDP, are controlled to influence the properties of the resulting CaCO₃ particles. researchgate.net By varying the dosage of DDP, the surface property of the CaCO₃ particles can be changed from hydrophilic to hydrophobic. researchgate.net For instance, with a DDP to CaCO₃ ratio of 2%, the contact angle of the modified CaCO₃ particles can reach 119.51°. researchgate.net These hydrophobic nanoparticles have applications as fillers in polymers like PVC to enhance their mechanical properties. researchgate.netsciengine.com Similar methods have been explored using other long-chain alkyl phosphates like octadecyl dihydrogen phosphate. researchgate.netrsc.orgpolito.it

Dodecyl dihydrogen phosphate can react with various amines to form compounds with surfactant and emulsifying properties.

N,N-dimethylcyclohexylamine: The reaction of dodecyl dihydrogen phosphate with N,N-dimethylcyclohexylamine results in the formation of a compound where the ratio of the two components can vary. ontosight.aichemicalbook.comchemicalbook.com For example, a 1:2 stoichiometric ratio compound is formed, which has an amphiphilic nature due to the hydrophobic dodecyl chain and the hydrophilic contribution from the N,N-dimethylcyclohexylamine moieties. ontosight.ai This compound is used in cosmetics, pharmaceuticals, and industrial cleaning agents. ontosight.ai N,N-dimethylcyclohexylamine itself is a low-viscosity, medium-active amine catalyst often used in the production of polyurethane foams. keruichemical.com

Morpholine (B109124): Dodecyl dihydrogen phosphate reacts with morpholine to form compounds, typically in a 1:1 or 1:2 ratio. ontosight.aiontosight.ailookchem.com Morpholine is a heterocyclic amine that imparts basicity and stability to the resulting compound. ontosight.aiechemi.com These compounds are utilized as surfactants, corrosion inhibitors, and in personal care products like shampoos and soaps due to their ability to form micelles and chelate metal ions. ontosight.ai

Process Optimization and Scale-Up Considerations in Dodecyl Dihydrogen Phosphate Production

The industrial production of Dodecyl Dihydrogen Phosphate (DDP) requires meticulous process optimization to ensure high yield, purity, and cost-effectiveness. Key parameters are fine-tuned to control the reaction, and significant considerations must be made when transitioning from laboratory-scale synthesis to large-scale manufacturing.

Optimization of the synthesis process often focuses on managing the reactivity of phosphating agents and controlling reaction conditions. A common method for producing alkyl phosphates involves the reaction of an alcohol with a phosphating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅). However, the reaction with P₂O₅ can be complex and difficult to control, as it is highly reactive with alcohols and can form undesirable by-products if not dispersed properly. google.com The reaction proceeds through a series of complex polyphosphate intermediates, each with its own solubility and reaction rate, making selectivity a challenge. google.com

To address these challenges, optimization strategies focus on several key variables:

Reactant Ratios and Addition Sequence: Controlling the stoichiometry of the reactants is crucial. To produce phosphate ester compositions with a high ratio of monoalkyl phosphate to dialkyl phosphate (greater than 80:20) and low levels of free phosphoric acid, a specific phosphating agent can be prepared in-situ. google.com The order of addition is also critical; for safety and control, P₂O₅ should be added to an acid-alcohol solution rather than the reverse to prevent a vigorous and potentially hazardous reaction. google.com

Temperature Control: The reaction temperature directly influences the reaction rate and the formation of by-products. The phosphation reaction is typically conducted at temperatures ranging from 70°C to 110°C, with an optimal range of 79°C to 90°C to achieve reasonably short reaction times without significant product discoloration. google.com The heat of reaction, which results from the conversion of phosphorus-oxygen-phosphorus anhydride bonds, must be managed effectively, especially during scale-up, to maintain control and minimize by-products. google.com

Reaction Time: The duration of the reaction is optimized to maximize the conversion to the desired monoalkyl phosphate while minimizing the formation of impurities. In a solvent-free synthesis of high-purity mono-alkyl phosphate using cyclic polyphosphoric acid, an optimized reaction time of 8 hours was identified. researchgate.net

A study on the solvent-free synthesis of high-carbon alkyl phosphates provides a clear example of process optimization. researchgate.net The optimal conditions for producing a high-purity mono-alkyl phosphate were determined through regression analysis, as detailed in the table below.

Optimized Conditions for High-Purity Mono-Alkyl Phosphate Synthesis

| Parameter | Optimized Value |

|---|---|

| Reactant Ratio | Mass P₂O₅ / Mass 85 wt% H₃PO₄ / Mass Octanol = 14.2 / 5.62 / 48.5 |

| Reaction Temperature | 115°C |

| Reaction Time | 8 hours |

| Resulting Yield | 98.6 wt% Mono-alkyl Phosphate |

Data sourced from a study on the solvent-free synthesis of surfactants of high-carbon alkyl phosphates. researchgate.net

Scaling up the production of DDP from the laboratory to an industrial setting introduces further challenges. The staged release of energy achieved by using a prepared phosphating reagent is much easier to control on a commercial process scale. google.com Reactor design must account for efficient mixing and heat transfer to handle the viscosity changes that can occur during the reaction. google.com As the scale increases, a thorough economic evaluation that includes all significant operational and capital investment costs becomes necessary to ensure the process is commercially viable. researchgate.net

Mechanistic Investigations and Reaction Dynamics of Dodecyl Dihydrogen Phosphate

Interactions of Dodecyl Dihydrogen Phosphate (B84403) with Inorganic Substrates

The interaction of DDP with inorganic materials is fundamental to its application in various fields, from corrosion inhibition to materials science. The phosphate headgroup provides a reactive site for binding to metal and metal oxide surfaces, while the dodecyl chain imparts hydrophobicity and facilitates the formation of protective or functional layers.

Adsorption Mechanisms on Metal Surfaces: Corrosion Inhibition and Surface Layer Formation

Dodecyl dihydrogen phosphate is recognized for its role as a corrosion inhibitor, particularly for steel in acidic environments. nih.gov The mechanism of protection involves the adsorption of DDP molecules onto the metal surface, which forms a protective barrier that obstructs active corrosion sites. nih.gov This adsorption process is influenced by the amphiphilic nature of the DDP molecule, which contains both a hydrophilic phosphate head and a hydrophobic dodecyl tail. ontosight.ai

The phosphate headgroup can chemically interact with the metal surface, including iron, leading to the formation of a stable, insoluble layer. nih.gov This process is a form of passivation, where the inhibitor reacts with metal ions to form a film that impedes the corrosion process. mdpi.com The adsorption can be a combination of physical and chemical processes, where the hydrophobic tail also contributes to the formation of a dense, protective layer that repels corrosive species. nih.govimist.ma Studies on similar phosphate-based inhibitors have shown that they can act as anodic inhibitors, meaning they primarily slow down the dissolution of the metal itself by forming a barrier layer. nih.gov The effectiveness of the inhibition is often dependent on the concentration of the inhibitor, with higher concentrations leading to more complete surface coverage and enhanced protection. nih.gov

Coordination Models and Chemical Affinity with Metal Oxides (e.g., Zirconia, Hydrated Alumina)

Dodecyl dihydrogen phosphate demonstrates a strong chemical affinity for metal oxides, a property leveraged in the creation of hybrid inorganic-organic materials. The phosphate group of DDP can form direct chemical bonds with metal oxides. For instance, in the case of zirconia (ZrO₂), the phosphate-ester group of molecules similar to DDP has been shown to interact directly with the metal oxides on the zirconia surface, leading to durable bonding. kuraraynoritake.eu This chemical interaction is crucial for the performance of dental primers and cements containing phosphate monomers, which are used to bond restorative materials to zirconia ceramics. kuraraynoritake.eu

Influence of Dodecyl Dihydrogen Phosphate on Nucleation and Growth of Inorganic Minerals (e.g., Calcium Carbonate)

Dodecyl dihydrogen phosphate can act as a surface modifier that influences the nucleation and crystal growth of inorganic minerals like calcium carbonate (CaCO₃). researchgate.net In the synthesis of calcium carbonate nanoparticles, DDP can be used as an organic substrate to induce nucleation and guide crystal growth. researchgate.net The presence of DDP during the precipitation of CaCO₃ can alter the surface properties of the resulting particles, changing them from hydrophilic to hydrophobic. researchgate.net This modification is achieved as the phosphate headgroups of DDP interact with the growing calcium carbonate crystals, while the hydrophobic dodecyl tails orient outwards.

This surface functionalization can significantly impact the morphology and properties of the CaCO₃ particles. For instance, the use of DDP in a carbonation method for synthesizing CaCO₃ particles resulted in hydrophobic, spherical nanoparticles. researchgate.net The degree of this effect is dependent on the concentration of DDP used. Research has shown that increasing the dosage of DDP relative to CaCO₃ leads to a higher "active ratio," which is a measure of the surface modification, and an increased contact angle, confirming the hydrophobic nature of the modified particles. researchgate.netsciengine.com This controlled synthesis allows for the production of functionalized mineral particles with specific properties tailored for applications such as improving the mechanical properties of polymer composites like polyvinyl chloride (PVC). researchgate.net

Self-Assembly and Supramolecular Structures of Dodecyl Dihydrogen Phosphate in Solution

In solution, the amphiphilic nature of dodecyl dihydrogen phosphate drives its self-assembly into various supramolecular structures. These structures are governed by a balance of hydrophobic and hydrophilic interactions, leading to complex and often functional aggregates.

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

As an amphiphilic molecule, dodecyl dihydrogen phosphate exhibits surfactant-like behavior in solution, including the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). ontosight.ainih.gov Micelles are colloidal-sized clusters where the hydrophobic dodecyl tails aggregate to minimize contact with the aqueous solvent, while the hydrophilic dihydrogen phosphate headgroups remain exposed to the water. nih.gov The CMC is a key parameter that characterizes the efficiency of a surfactant. asianpubs.org

The determination of the CMC for surfactants like sodium dodecyl sulfate (B86663) (SDS), a close structural analog to DDP, is often carried out by measuring changes in the physicochemical properties of the solution as a function of surfactant concentration, such as conductivity and surface tension. researchgate.netnih.gov The CMC of SDS in water at room temperature is approximately 8-8.5 mM. researchgate.net The presence of electrolytes, such as phosphate buffers, can influence the CMC. Generally, increasing the concentration of an electrolyte like phosphate decreases the CMC of an anionic surfactant, as the counterions screen the repulsion between the negatively charged headgroups, facilitating micelle formation at a lower concentration. asianpubs.orgiaea.org

| Surfactant | Medium | CMC (mM) | Method |

|---|---|---|---|

| SDS | Water | 8.08 | Multiple |

| SDS | 10 mM Phosphate Buffer | ~4.5 | Estimated |

| SDS | 20 mM Phosphate Buffer | ~2.9 | Estimated |

| SDS | 30 mM Phosphate Buffer | 2.81 | Multiple |

| SDS | 50 mM Phosphate Buffer | 1.99 | Multiple |

Formation of Oligomers and Higher-Order Structures from Dihydrogen Phosphate Moieties

The dihydrogen phosphate group (H₂PO₄⁻) itself is known to participate in self-association in solution, forming oligomers such as dimers and trimers through hydrogen bonding. This self-association can lead to the formation of more complex, higher-order supramolecular structures. researchgate.net For dodecyl dihydrogen phosphate, the combination of the hydrophobic interactions of the dodecyl chains and the hydrogen bonding capabilities of the phosphate headgroups can lead to the formation of structures beyond simple micelles, such as bilayer membranes. nih.govacs.org

Molecular dynamics simulations of n-dodecyl phosphate have shown that these molecules can form planar bilayer membranes, which serve as a model for vesicular membranes. nih.gov Hydrogen bonding plays a significant role in stabilizing these bilayer aggregates, particularly at lower pH values. nih.gov Furthermore, difunctional phosphonates have been shown to form supramolecular polymers through the dimerization of the phosphonate (B1237965) groups within a macrocyclic host, demonstrating the strong tendency of these moieties to form extended, ordered structures. nsf.gov These studies suggest that dodecyl dihydrogen phosphate can participate in a rich variety of self-assembly processes, leading to the formation of discrete oligomers and extended supramolecular networks. mdpi.com

Intermolecular Interactions and Hydrogen-Bonding Networks

Dodecyl dihydrogen phosphate (DDP) is an amphiphilic molecule, possessing a hydrophilic dihydrogen phosphate head group and a hydrophobic dodecyl tail. ontosight.ai This structure dictates its complex intermolecular interactions, which are primarily governed by hydrogen bonding at the phosphate moiety. The dihydrogen phosphate group (H₂PO₄⁻) is known for its strong capacity for self-association through hydrogen bonds. Research on dihydrogen phosphate anions has revealed that they can bind with each other, forming clusters even in dilute solutions, a phenomenon driven by hydrogen bonds that are potent enough to overcome the natural repulsion between like-charged negative ions. unsw.edu.au

In the context of DDP, the phosphate group acts as both a hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen-bonding networks. lp.edu.ua These interactions can lead to the formation of oligomeric structures, such as dimers and trimers, in solution. The presence of the long dodecyl chain introduces van der Waals forces and hydrophobic interactions, which further influence the molecule's aggregation behavior and its ability to form organized structures like micelles or layers, particularly at interfaces. ontosight.ai Molecular dynamics simulations on similar alkyl phosphate compounds confirm that the conformational dynamics of the alkyl chain are crucial in determining the aggregation properties. The interplay between the strong, directional hydrogen bonds of the phosphate heads and the weaker, non-directional hydrophobic interactions of the alkyl tails results in complex supramolecular assemblies. science.gov

| Interaction Type | Responsible Molecular Moiety | Description |

| Hydrogen Bonding | Dihydrogen Phosphate Group (-H₂PO₄) | Strong, directional interactions where the phosphate group acts as both a donor and acceptor, leading to self-association and network formation. unsw.edu.au |

| Hydrophobic Interactions | Dodecyl Chain (C₁₂H₂₅-) | Non-polar alkyl chains aggregate to minimize contact with polar environments, influencing micelle formation and orientation in composites. ontosight.ai |

| Van der Waals Forces | Dodecyl Chain (C₁₂H₂₅-) | Weak, non-specific attractions between the long alkyl chains that contribute to the overall stability of aggregated structures. |

Decomposition Pathways and Thermal Stability of Dodecyl Dihydrogen Phosphate and its Composites

Thermogravimetric analysis (TGA) of composites containing DDP reveals its distinct decomposition behavior. In a hybrid composed of magnesium borate (B1201080) whisker, hydrated alumina (B75360), and DDP (MBW@HA–DDP), a clear weight loss step attributed to the decomposition of DDP occurs in the range of 200–480°C. scispace.com The decomposition of DDP within a polymer matrix initiates a series of reactions that contribute to flame retardancy in both the condensed phase (char formation) and the gaseous phase (radical trapping). rsc.org The products of DDP's thermal degradation, such as metallic oxides from associated fillers and phosphorus-containing species, create a barrier and catalytic effect that improves fire safety. researchgate.netrsc.org

The following table, derived from data on a composite containing DDP-grafted hydrated alumina and magnesium borate whisker, illustrates the thermal decomposition stages.

Table: Thermal Decomposition Data for DDP-containing Composites

| Composite Component | Temperature Range of Major Decomposition (°C) | Primary Process |

|---|---|---|

| Hydrated Alumina (HA) | 220 - 340 | Early decomposition and release of water vapor. rsc.org |

| Dodecyl Dihydrogen Phosphate (DDP) | 200 - 480 | Combustion and decomposition of the organophosphate. scispace.comrsc.org |

Catalytic Dehydration and Formation of Phosphorus Oxoacids

A primary pathway in the thermal decomposition of dodecyl dihydrogen phosphate involves catalytic dehydration and the subsequent formation of various phosphorus oxoacids. researchgate.netrsc.org During combustion or upon heating, the P-O-C bond in the DDP molecule breaks, leading to the generation of phosphorus-containing acidic species. rsc.org These species include phosphoric acid (H₃PO₄), which can further dehydrate upon heating to form pyrophosphoric acid (H₄P₂O₇) and eventually polymetaphosphoric acid ((HPO₃)n). rsc.orggargicollege.in

These newly formed phosphorus oxoacids act as potent catalysts in the condensed phase. scispace.comrsc.org They accelerate the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char. researchgate.netrsc.org This char layer acts as a physical barrier that limits the transport of heat to the underlying material and restricts the flow of flammable volatile gases to the combustion zone. rsc.orgrsc.org The catalytic action of the phosphorus oxoacids enhances the degree of graphitization of the char residue, making it more compact and effective as a protective shield. scispace.comrsc.org This mechanism is a key component of the flame-retardant action of DDP in composites. researchgate.netrsc.org

Radical Scavenging Mechanisms in Gaseous Phase

In addition to its action in the condensed phase, the decomposition of dodecyl dihydrogen phosphate plays a crucial role in the gaseous phase of combustion through radical scavenging. During the high-temperature decomposition of DDP, phosphorus-containing radicals, primarily PO•, are released into the gas phase. researchgate.netnih.gov

Combustion is a self-propagating cycle that relies on highly reactive free radicals, such as hydrogen (H•) and hydroxyl (HO•) radicals. nih.gov These radicals are responsible for the chain branching reactions that sustain the flame. The phosphorus-containing radicals generated from DDP are highly effective at trapping these energetic H• and HO• radicals. researchgate.netnih.gov The scavenging reactions terminate the combustion chain reactions, effectively extinguishing the flame. This gas-phase flame-retardant effect significantly reduces the heat release rate during combustion. researchgate.netrsc.org This mechanism, where PO• radicals interrupt the fire cycle by capturing key propagating radicals, is a critical aspect of the flame-retardant efficiency of DDP-containing materials. rsc.orgnih.gov

Advanced Analytical Methodologies for Characterization of Dodecyl Dihydrogen Phosphate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of dodecyl dihydrogen phosphate (B84403), offering detailed insights into its structural features, elemental composition, and dynamic properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within the dodecyl dihydrogen phosphate molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint is generated. For structural elucidation, the FTIR spectrum of dodecyl dihydrogen phosphate exhibits characteristic absorption bands corresponding to its distinct chemical bonds.

Key vibrational modes include the stretching of the P=O and P-O bonds within the phosphate group, which are typically observed in the 1300-950 cm⁻¹ region. researchgate.net Specifically, strong bands around 1040 cm⁻¹ can be attributed to P-O stretching vibrations. nih.gov The presence of the long alkyl chain is confirmed by sharp peaks in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the methylene (CH₂) and methyl (CH₃) groups. O-H stretching from the dihydrogen phosphate group is also expected as a broad band in the high-frequency region.

FTIR is also instrumental in confirming the successful grafting of dodecyl dihydrogen phosphate onto various surfaces, such as metal oxides. nih.gov When the molecule binds to a surface like iron oxide, new bands corresponding to Fe-O-P bonds may appear, typically in the 1037-1066 cm⁻¹ range, providing direct evidence of inner-sphere complex formation. nih.gov This shift in peak position and the appearance of new peaks confirm the chemical interaction between the phosphate headgroup and the substrate material.

Table 1: Characteristic FTIR Absorption Bands for Dodecyl Dihydrogen Phosphate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~2955 | Asymmetric C-H Stretch | -CH₃ |

| ~2920 | Asymmetric C-H Stretch | -CH₂- |

| ~2850 | Symmetric C-H Stretch | -CH₂- |

| ~1250-1210 | P=O Stretch | Phosphate |

| ~1070-1030 | P-O Stretch | Phosphate |

Note: Exact peak positions may vary based on the sample matrix and intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of atoms within the top 2-10 nanometers of a material. researchgate.net This makes it exceptionally well-suited for analyzing thin films or surface modifications involving dodecyl dihydrogen phosphate. pnnl.gov A typical XPS survey scan of a surface treated with dodecyl dihydrogen phosphate would reveal the presence of Carbon (C), Oxygen (O), and Phosphorus (P).

High-resolution scans of the individual elemental regions provide detailed information about chemical bonding.

P 2p: The binding energy of the P 2p peak, typically found around 133-135 eV, is characteristic of the phosphate group. academie-sciences.frresearchgate.net Shifts in this binding energy can indicate the nature of the interaction between the phosphate headgroup and a substrate. For instance, the formation of a metal-phosphate bond upon surface grafting would alter the electronic environment of the phosphorus atom, resulting in a measurable shift.

O 1s: The O 1s spectrum is often complex and can be deconvoluted into multiple peaks. These can be assigned to oxygen atoms in different chemical environments, such as P=O, P-O-C, and P-O-H within the dodecyl dihydrogen phosphate molecule, as well as oxygen from the underlying substrate. researchgate.net

C 1s: The C 1s peak, centered around 284.4-285.0 eV, confirms the presence of the dodecyl alkyl chain. researchgate.net A smaller peak at a slightly higher binding energy may be observed, corresponding to the carbon atom directly bonded to the phosphate oxygen (C-O-P).

By comparing the elemental ratios (e.g., P/C, P/O) and analyzing the shifts in binding energies, XPS provides definitive evidence of the presence of dodecyl dihydrogen phosphate on a surface and offers insights into the nature of its adhesion and interaction. academie-sciences.fr

Table 2: Typical XPS Binding Energies for Dodecyl Dihydrogen Phosphate Components

| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Phosphorus | P 2p | ~133-135 | R-O-P O(OH)₂ |

| Oxygen | O 1s | ~531-533 | P-O -C, P=O |

| Carbon | C 1s | ~285.0 | C -C, C -H |

Note: Values are approximate and can shift based on chemical environment and instrument calibration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of dodecyl dihydrogen phosphate in solution. escholarship.org Both ¹H NMR and ³¹P NMR provide critical data.

³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P provides a clean and highly sensitive probe for the phosphate group. oxinst.com A ³¹P{¹H} NMR spectrum (proton-decoupled) of dodecyl dihydrogen phosphate will show a single, sharp resonance, confirming the presence of a single phosphorus environment. mdpi.com The chemical shift of this peak provides information about the oxidation state and bonding environment of the phosphorus atom. oxinst.com Interactions with metal ions or surfaces can lead to significant changes in the ³¹P chemical shift, making it a valuable tool for studying interaction mechanisms. nih.gov

¹H NMR: The ¹H NMR spectrum provides a detailed map of the proton environments within the dodecyl alkyl chain. phcogj.com Key signals include:

A triplet at approximately 0.88 ppm corresponding to the terminal methyl (-CH₃) group.

A broad multiplet around 1.25 ppm arising from the multiple methylene (-CH₂-) groups in the middle of the chain.

A multiplet near 3.9 ppm for the methylene group protons adjacent to the phosphate oxygen (-CH₂-O-P). This signal is shifted downfield due to the deshielding effect of the electronegative oxygen atom.

The integration of these signals corresponds to the number of protons in each environment, further confirming the structure. Furthermore, NMR can be used to study how the molecule interacts with other species or forms aggregates like micelles. nih.govnih.gov Changes in chemical shifts, peak broadening, or alterations in relaxation times can elucidate the dynamics of these interactions at a molecular level.

Table 3: Representative ¹H and ³¹P NMR Chemical Shifts for Dodecyl Dihydrogen Phosphate

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃- | ~0.88 | Triplet |

| ¹H | -(CH₂)₉- | ~1.25 | Multiplet |

| ¹H | -CH₂-CH₂-O- | ~1.65 | Multiplet |

| ¹H | -CH₂-O-P | ~3.90 | Multiplet |

Note: Shifts are referenced to TMS for ¹H and 85% H₃PO₄ for ³¹P and may vary depending on the solvent.

Time-resolved fluorescence spectroscopy is a sophisticated technique used to investigate the dynamic processes that occur in molecules after they have been excited by a pulse of light. mdpi.com While dodecyl dihydrogen phosphate itself is not fluorescent, this method can be employed to study systems where it plays a crucial role, such as in the formation of micelles or as a surface-modifying agent that interacts with fluorescent probes.

The methodology involves exciting a sample containing a fluorescent molecule with an ultrashort laser pulse and measuring the fluorescence intensity as a function of time. unito.it The resulting fluorescence decay provides information on the excited-state lifetime of the probe. Changes in this lifetime can reveal details about the probe's microenvironment.

For instance, a fluorescent probe partitioned into a micelle formed by dodecyl dihydrogen phosphate would experience a different environment (e.g., polarity, viscosity) compared to when it is in a bulk solvent. This difference would be reflected in the probe's fluorescence lifetime and spectral characteristics. By analyzing these changes, researchers can deduce information about the internal dynamics of the micelle, the accessibility of the probe to quenchers, and the nature of the probe's interaction with the surfactant molecules. mdpi.com Similarly, if a fluorescent molecule is adsorbed onto a surface previously treated with dodecyl dihydrogen phosphate, this technique could probe the nature of the modified surface.

Chromatography is essential for separating dodecyl dihydrogen phosphate from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying non-volatile compounds. For an acidic and amphiphilic molecule like dodecyl dihydrogen phosphate, reversed-phase (RP) or mixed-mode chromatography (MMC) can be effective. researchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water, acetonitrile, or methanol with a buffer (e.g., potassium dihydrogen phosphate) to control pH. mdpi.com

While standard detectors like UV-Vis are not suitable due to the lack of a chromophore in dodecyl dihydrogen phosphate, advanced detection methods are required. Electrochemical Detection (ECD) is a highly sensitive and selective option for electroactive compounds. antecscientific.comnih.gov Although the phosphate group itself is not readily oxidized or reduced, derivatization could be employed. Alternatively, indirect electrochemical detection methods can be developed. nih.govstanford.edu

Amperometric detection, a common form of ECD, measures the current generated from the oxidation or reduction of an analyte at an electrode surface held at a specific potential. antecscientific.com This technique offers excellent sensitivity, capable of reaching picomole or even lower detection limits, making it suitable for trace analysis. antecscientific.com The selectivity of HPLC-ECD allows for the determination of dodecyl dihydrogen phosphate in complex matrices where other components might interfere with less selective detectors. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dodecyl dihydrogen phosphate |

| Acetonitrile |

| Methanol |

Chromatographic Separation and Detection Methods

Micellar Liquid Chromatography (MLC) for Complex Mixture Analysis

Micellar Liquid Chromatography (MLC) is a sub-category of reversed-phase liquid chromatography that employs an aqueous solution of a surfactant, at a concentration above its critical micellar concentration (CMC), as the mobile phase. longdom.org When Dodecyl dihydrogen phosphate is used as the surfactant, it forms micelles in the mobile phase, creating a novel partitioning environment. This system consists of three main phases: the bulk aqueous mobile phase, the stationary phase (typically a nonpolar C18 column), and the micellar pseudo-phase. longdom.org The retention of analytes in an MLC system is governed by their partitioning between these three phases, which allows for the unique separation of complex mixtures. longdom.org

The high solubilizing capacity of micelles allows for the direct injection of complex samples, such as biological fluids, often without extensive pretreatment, which is a significant advantage over traditional methods. longdom.orgresearchgate.net The separation mechanism in MLC is influenced by several factors, including the concentration of the surfactant, the pH of the mobile phase, and the addition of organic modifiers. researchgate.net For ionizable compounds, the mobile phase pH is a critical parameter, as it affects both the charge of the analyte and the properties of the micellar system, thereby influencing retention. researchgate.net The addition of small amounts of organic solvents like propanol or butanol can modify the polarity of the mobile phase and the structure of the micelles, enhancing elution strength and improving peak efficiencies. researchgate.netnih.gov Optimization of these parameters is crucial for developing robust and selective MLC methods for the analysis of complex mixtures containing or interacting with Dodecyl dihydrogen phosphate.

Below is a table representing typical parameters that are optimized during the development of an MLC method.

| Parameter | Range/Type | Purpose |

| Stationary Phase | C18 (ODS), Cyano (CN) | Provides a nonpolar surface for analyte interaction. |

| Surfactant | Dodecyl Dihydrogen Phosphate | Forms the micellar pseudo-phase for partitioning. |

| Surfactant Conc. | > CMC (e.g., 0.05 - 0.20 M) | To ensure micelle formation and stability. |

| Organic Modifier | 1-Propanol, Butanol, Pentanol | To adjust elution strength and improve peak shape. |

| Modifier Conc. | 1% - 15% (v/v) | Fine-tunes the separation selectivity. |

| Mobile Phase pH | 2.5 - 7.5 | To control the ionization state of analytes and micelles. |

| Flow Rate | 0.5 - 2.0 mL/min | To optimize analysis time and resolution. |

| Temperature | 25°C - 45°C | Affects partitioning equilibria and mobile phase viscosity. |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at high resolution. sid.ir It is particularly useful for examining the size, shape, and distribution of particles in solid samples of Dodecyl dihydrogen phosphate or materials formulated with it. The technique involves scanning a focused beam of electrons over a sample's surface, which generates various signals that can be collected to form an image. sid.ir These images provide detailed information about the surface features and particle arrangement. nih.gov

In the analysis of nanostructured materials, SEM is invaluable. For instance, in a study of a related compound, 4-dimethyl aminopyridinium dihydrogen phosphate (DMAPDP), SEM analysis was used to characterize its morphology. researchgate.net The investigation revealed the formation of nanoparticles, and the SEM images allowed for the determination of their size distribution. researchgate.net This type of analysis is critical for understanding how processing conditions affect the final material structure and for ensuring uniformity in particle size, which can be crucial for the material's application. researchgate.net By analyzing SEM micrographs, a frequency distribution of particle sizes can be generated, providing quantitative data on the sample's particle distribution. mdpi.com

The findings for the related nanostructured compound are summarized in the table below.

| Parameter | Observation | Source |

| Material | 4-dimethyl aminopyridinium dihydrogen phosphate | researchgate.net |

| Morphology | Nanoparticles | researchgate.net |

| Grain Size Range | 45 - 170 nm | researchgate.net |

Transmission Electron Microscopy (TEM) provides information on the internal structure of materials by passing a high-energy electron beam through an ultra-thin specimen. researchgate.net This technique is essential for the nanostructure analysis of Dodecyl dihydrogen phosphate, particularly for visualizing the self-assembled structures it forms in solution, such as micelles, vesicles, or lamellar phases. Unlike SEM, which images the surface, TEM allows for the direct observation of the size, shape, and internal morphology of these nanostructures. nih.gov

For TEM analysis of nanoparticles in a liquid environment, the sample is typically prepared by depositing a small volume of the dispersion onto a TEM grid (a fine mesh coated with a thin carbon film) and allowing it to dry, or by using cryogenic TEM (cryo-TEM) where the sample is flash-frozen to observe the structures in their native, hydrated state. researchgate.net This allows for the precise measurement of nanoparticle diameters and the characterization of their morphology. scispace.com TEM is a critical tool for confirming the formation of desired nanostructures and for understanding how formulation variables influence their characteristics, providing insights that are complementary to other techniques like dynamic light scattering. rsc.org

Thermodynamic and Kinetic Studies

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to study a wide range of intermolecular interactions in solution. upm.es It is considered the gold standard for measuring binding thermodynamics because it directly quantifies the heat that is either released (exothermic) or absorbed (endothermic) during a binding event. harvard.edu A single ITC experiment can provide a complete thermodynamic profile of an interaction, including the binding affinity (Kₐ), dissociation constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). wikipedia.org From these directly measured parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing deep insight into the forces driving the binding process. unizar.es

The ITC instrument consists of two cells, a reference cell and a sample cell, maintained at a constant temperature. wikipedia.org During an experiment, a solution of one binding partner (the ligand, e.g., Dodecyl dihydrogen phosphate) is incrementally injected into the sample cell containing the other binding partner (the macromolecule). The heat change upon each injection is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. upm.es A significant advantage of ITC is that it is a label-free, in-solution technique that requires no modification of the interacting molecules. upm.es

The table below illustrates the typical thermodynamic parameters obtained from an ITC experiment for a hypothetical binding interaction.

| Parameter | Symbol | Description | Example Value |

| Stoichiometry | n | Molar ratio of ligand to macromolecule in the complex. | 1.05 |

| Association Constant | Kₐ | Measure of the binding affinity. | 2.5 x 10⁶ M⁻¹ |

| Dissociation Constant | Kₐ | Inverse of Kₐ; concentration for 50% binding. | 400 nM |

| Enthalpy Change | ΔH | Heat released or absorbed upon binding. | -8.5 kcal/mol |

| Gibbs Free Energy | ΔG | Overall energy change; indicates spontaneity. | -8.7 kcal/mol |

| Entropy Change | TΔS | Change in randomness/disorder upon binding. | -0.2 kcal/mol |

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. ijcce.ac.ir A TGA instrument continuously records the sample weight as it is heated at a constant rate. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative measure of mass loss associated with processes like dehydration, desorption, and chemical decomposition. tainstruments.com

TGA is a crucial tool for evaluating the thermal stability of Dodecyl dihydrogen phosphate and its formulations. For example, thermal studies on the related compound 4-dimethyl aminopyridinium dihydrogen phosphate (DMAPDP) utilized TGA to determine its decomposition point. researchgate.net The analysis showed that the material undergoes an irreversible endothermic transition at 192°C, which corresponds to its decomposition. researchgate.net For hydrated phosphate compounds, TGA curves can reveal distinct steps of mass loss, often starting with the loss of water molecules at lower temperatures (e.g., 100-200°C), followed by the decomposition of the organic alkyl chain and phosphate groups at higher temperatures. srce.hrresearchgate.net This information is vital for defining the upper temperature limits for processing and storage of the material. nih.gov

The following table summarizes key thermal events that can be identified by TGA, with specific data for the related DMAPDP compound.

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Description |

| Dehydration | 100 - 200 | Variable | Loss of adsorbed or crystalline water. |

| Decomposition (DMAPDP) | Onset at 192°C | Significant | Irreversible thermal decomposition of the compound. researchgate.net |

| Residue | > 400 | Variable | Remaining inorganic phosphate ash after organic burnout. |

Zeta Potential Measurements for Surface Charge and Adsorption Studies

Zeta potential is a critical parameter in colloid and interface science, quantifying the magnitude of the electrostatic potential at the slipping plane of a particle suspended in a liquid. wikipedia.org This measurement provides valuable insights into the surface charge of particles and is a powerful tool for studying the adsorption of molecules, such as dodecyl dihydrogen phosphate, onto solid surfaces. The magnitude of the zeta potential is an indicator of the stability of a colloidal dispersion; a high absolute zeta potential (e.g., more positive than +30 mV or more negative than -30 mV) generally signifies good stability due to strong electrostatic repulsion between particles. colostate.edu

The adsorption of ions or charged molecules onto a surface alters the net electrical charge at the particle-liquid interface, which is directly reflected in a change in the zeta potential. aab-ir.ro Dodecyl dihydrogen phosphate is an anionic surfactant, meaning its phosphate headgroup carries a negative charge in aqueous solutions, particularly at neutral or alkaline pH. When dodecyl dihydrogen phosphate adsorbs onto a substrate from a solution, it is expected to make the surface charge more negative, resulting in a decrease or a negative shift in the measured zeta potential. This phenomenon allows researchers to monitor adsorption processes and understand the interactions between the surfactant and the surface.

Detailed research findings on compounds structurally similar to dodecyl dihydrogen phosphate confirm this behavior. For instance, studies on the adsorption of 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a long-chain alkyl phosphate, onto hydroxyapatite (HA) and dicalcium phosphate dihydrate (DCPD) demonstrated a clear correlation between adsorption and surface charge. As the concentration of 10-MDP increased, the zeta potential of the HA and DCPD particles became progressively more negative, confirming the adsorption of the anionic phosphate monomer onto the calcium phosphate surfaces. nih.gov

The influence of dodecyl dihydrogen phosphate on the surface charge of a mineral substrate can be illustrated with representative data. The table below shows the expected trend in zeta potential of a hypothetical mineral powder (e.g., apatite) as a function of increasing dodecyl dihydrogen phosphate concentration at a constant pH.

| Concentration of Dodecyl Dihydrogen Phosphate (mmol/L) | Measured Zeta Potential (mV) |

|---|---|

| 0 (Control) | -15.2 |

| 0.1 | -22.5 |

| 0.5 | -31.8 |

| 1.0 | -38.4 |

| 2.0 | -45.1 |

This data illustrates that even at low concentrations, the adsorption of the anionic dodecyl dihydrogen phosphate molecules significantly increases the negative magnitude of the surface charge. This effect is attributed to the orientation of the surfactant on the surface, with the negatively charged phosphate headgroup interacting with the substrate and the hydrophobic dodecyl tail extending into the solution. Such studies are fundamental in applications like mineral flotation, where the selective adsorption of collectors like dodecyl dihydrogen phosphate is used to modify the surface properties of specific minerals to enable their separation. nih.gov The change in surface charge directly impacts the hydrophobicity of the mineral and its interaction with air bubbles in the flotation process.

Computational Chemistry and Theoretical Modeling of Dodecyl Dihydrogen Phosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Optical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is employed to determine properties such as geometries, energies, and reaction mechanisms. nih.gov For phosphate-containing compounds, DFT calculations are instrumental in understanding their electronic and optical characteristics.

DFT calculations for molecules like dodecyl dihydrogen phosphate (B84403) typically involve solving the Kohn-Sham equations to approximate the ground-state electron density, which in turn determines the total energy and other properties of the system. nih.gov Hybrid functionals, such as HSE06, are often used to accurately compute electronic structures and defect formation energies in phosphate-based crystals. researchgate.net

Research on similar compounds, like potassium dihydrogen phosphate (KDP), demonstrates that DFT can be used to analyze the influence of various ions on the crystal structure and properties. mdpi.com Such calculations can predict defect formation energies, changes in the band gap, and deformations of chemical bonds (e.g., O-H bonds linked to PO4 groups). mdpi.com

The optical properties are typically explored using time-dependent DFT (TD-DFT), which can calculate excitation energies and simulate UV-Vis spectra. nih.govrsc.org For phosphate materials, TD-DFT can elucidate linear absorption spectra and identify how structural changes affect optical transparency and absorption edges. mdpi.comrsc.org For dodecyl dihydrogen phosphate, these calculations would reveal how the electronic structure of the phosphate headgroup and the conformation of the alkyl chain influence its optical response.

Table 1: Representative DFT Calculation Parameters for Phosphate Systems This table is illustrative and based on typical parameters used for similar compounds.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP, PBE0, HSE06 | Approximates the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p), aug-cc-pVTZ | Describes the atomic orbitals of the system. |

| Solvation Model | Polarizable Continuum Model (PCM) | Accounts for the effect of a solvent environment. |

| Property Calculated | Band Gap, Density of States (DOS) | Describes electronic conductivity and states. |

| Optical Calculation | TD-DFT | Simulates UV-Vis absorption spectra. |

Molecular Dynamics (MD) Simulations for Phosphate-Water Hydrogen-Bonding Networks and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For dodecyl dihydrogen phosphate, MD simulations are particularly valuable for studying its aggregation behavior and its interactions with water.

Simulations of n-dodecyl phosphate aggregates have shown that hydrogen bonding plays a crucial role in stabilizing bilayer structures at low pH. nih.gov These simulations can estimate key parameters such as the lifetime of hydrogen bonds between the phosphate headgroups and surrounding water molecules. nih.gov The phosphate group's oxygen atoms act as hydrogen bond acceptors, forming dynamic networks with water. researchgate.netmdpi.com

Studies on the closely related dodecylphosphocholine (DPC) molecule show that water molecules form distinct hydrogen-bonding patterns with the surfactant headgroup. researchgate.net MD simulations reveal that the surface of contact between the headgroup and water can represent 70% to 80% of the total micelle surface. researchgate.net The dynamics of water in the first solvation shell around the phosphate ion are significantly slower than in bulk water, a phenomenon that can be investigated to understand the kosmotropic (water-structure-making) activity of the phosphate group. researchgate.net

These simulations provide a detailed picture of intermolecular interactions, including ion-dipole interactions between the charged phosphate group and water, which are critical for the formation and stability of micelles and bilayers. nih.govmdpi.com

Table 2: Hydrogen Bond Lifetimes from MD Simulations of Phosphate Systems Data is representative of findings from simulations on n-dodecyl phosphate aggregates.

| Hydrogen Bond Type | Condition | Estimated Lifetime |

|---|---|---|

| Phosphate-Water | Low pH (Bilayer) | Varies, can be estimated from simulation trajectories |

| Phosphate-Phosphate | Low pH (Bilayer) | Plays a role in stabilizing the aggregate nih.gov |

Theoretical Modeling of Chemical Affinity and Thermodynamic Stability in Coordination with Substrates

The ability of dodecyl dihydrogen phosphate to bind to various substrates is critical for its applications, such as in adhesion or surface modification. Theoretical models can be used to predict the chemical affinity and thermodynamic stability of the coordination between the phosphate headgroup and a substrate surface.

Studies on analogous functional monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), provide a framework for this analysis. nih.govresearchgate.net In these studies, thermodynamic calculations are used to evaluate the stability of complexes formed between the phosphate monomer and a substrate like tetragonal zirconia (Y-TZP). nih.govresearchgate.net It has been shown that the solvent is necessary for the formation of strong chemical bonds (e.g., Zr-O-P) as it facilitates the dissociation of the phosphate group. nih.govresearchgate.net

The thermodynamic stability of the coordinated complex is a key indicator of chemical affinity. Calculations can reveal how modifications to the molecular structure, such as changing the length of the alkyl chain, affect this stability. nih.govresearchgate.net For instance, variants of 10-MDP with longer alkyl chains (e.g., 12-methacryloyloxydodecyl dihydrogen phosphate) have been shown to exhibit higher thermodynamic stability when coordinated with zirconia compared to the original 10-MDP. nih.govresearchgate.net These computational approaches allow for the rational design of phosphate-based molecules with tailored affinity for specific substrates.

Table 3: Relative Thermodynamic Stability of Phosphate Monomer Variants Coordinated with Zirconia Based on findings for 10-MDP variants, illustrating the principle.

| Monomer Variant (by chain length) | Relative Thermodynamic Stability |

|---|---|

| Methacryloyloxypentyl dihydrogen phosphate (5 carbons) | Lower |

| 10-Methacryloyloxydecyl dihydrogen phosphate (10 carbons) | Reference |

| Methacryloyloxydodecyl dihydrogen phosphate (12 carbons) | Higher nih.govresearchgate.net |

Quantum Chemical Statistical Mechanical Models for Solvation Effects

Understanding the interaction between a solute like dodecyl dihydrogen phosphate and a solvent (typically water) is crucial for predicting its behavior in solution. Quantum chemical statistical mechanical models, often called implicit or continuum solvation models, are used to efficiently approximate these complex solute-solvent interactions. d-nb.info

These models treat the solvent as a continuous medium with specific dielectric properties rather than as individual molecules. d-nb.info A popular approach is the Polarizable Continuum Model (PCM), which calculates the solvation free energy of a molecule. d-nb.info This energy value is essential for understanding solubility, reaction rates in solution, and conformational equilibria.

For ionic solutes such as the deprotonated form of dodecyl dihydrogen phosphate, the accuracy of these models is particularly important. Recent advancements focus on dynamically adjusting the atomic radii used in the solvation calculation based on the atom's chemical environment, which significantly improves accuracy for highly polar and ionic species. d-nb.info These models can be combined with high-level quantum chemical methods to provide an accurate prediction of the total free energy of the molecule in solution. d-nb.info Ab initio MD simulations further complement this by providing a detailed, explicit solvent view of the solvation shell structure and its influence on the surrounding water network. researchgate.net

Marcus Theory Application to Electron Transfer Rates

Marcus theory provides a theoretical framework for describing the rates of electron transfer reactions. u-tokyo.ac.jpsci-hub.st It connects the kinetics of electron transfer to the thermodynamics of the reaction, which is an exception to the general principle that kinetics and thermodynamics are independent. sci-hub.st The theory can be applied to predict electron transfer rates in processes involving dodecyl dihydrogen phosphate, should it act as a reactant in a redox system.

The central equation in Marcus theory relates the free energy of activation (ΔG*) to the standard free energy of the reaction (ΔG°) and the reorganization energy (λ). nih.gov

ΔG = (λ + ΔG°)^2 / 4λ*

The reorganization energy (λ) is a crucial parameter and represents the energy required to change the geometries of the reactants and the surrounding solvent molecules to that of the products, without the electron transfer actually occurring. sci-hub.st It has two components:

Inner-sphere (λin): Associated with changes in bond lengths and angles within the reacting molecules. sci-hub.st

Outer-sphere (λout): Associated with the reorientation of the solvent molecules around the reactants. sci-hub.st

Advanced Applications of Dodecyl Dihydrogen Phosphate in Material Science and Engineering

Flame Retardancy and Fire Safety Enhancement in Polymer Composites

Dodecyl dihydrogen phosphate (B84403) (DDP) has emerged as a significant flame retardant additive, enhancing the fire safety of various polymer composites. Its efficacy stems from its action in both the gas phase and the condensed phase of a fire, disrupting the combustion cycle.

Role of Dodecyl Dihydrogen Phosphate in Epoxy Resins (EP)

In epoxy resins, Dodecyl dihydrogen phosphate functions as a highly effective flame retardant. During combustion, DDP decomposes to produce phosphorus-containing radicals, such as PO•. These radicals are highly reactive and act as scavengers in the gaseous phase, capturing and neutralizing high-energy H• and HO• radicals that are essential for sustaining the flame's chemical reactions. This interruption of the combustion chain reaction in the gas phase is a primary mechanism by which DDP imparts flame retardancy to epoxy resins. pku.edu.cn

Furthermore, the phosphorus-based compounds generated from DDP's decomposition can catalyze the dehydration of the epoxy resin matrix. This process promotes the formation of a protective char layer on the surface of the material, a condensed-phase mechanism that further inhibits combustion. pku.edu.cn

Synergistic Effects with Inorganic Fillers (e.g., Layered Double Hydroxide (B78521), Magnesium Borate (B1201080) Whisker, Hydrated Alumina)

The flame-retardant performance of Dodecyl dihydrogen phosphate in epoxy resins can be significantly amplified through synergistic interactions with various inorganic fillers.

When DDP is used in conjunction with Layered Double Hydroxide (LDH) and Magnesium Borate Whisker (MBW) , a multi-faceted flame retardant system is created. pku.edu.cn In one hybrid formulation, DDP was grafted onto an LDH-coated MBW structure. The fire safety improvements were attributed to several concurrent mechanisms: the physical barrier provided by the MBW, the formation of heat-blocking metallic oxides from the LDH, and the catalytic dehydration effect of phosphorus oxoacids produced during DDP's decomposition. pku.edu.cn

A similar synergistic effect is observed when DDP is combined with Magnesium Borate Whisker (MBW) and Hydrated Alumina (B75360) (HA) . The introduction of a hybrid filler composed of these materials and modified with DDP into an epoxy resin matrix leads to enhanced fire safety. mdpi.com The phosphorus oxoacids from DDP act as catalysts, working with the alumina (Al₂O₃) produced from the decomposition of HA to improve the quality and density of the protective char layer. mdpi.com

These combinations demonstrate that DDP's chemical actions in both the gas and condensed phases complement the physical barrier and catalytic effects of the inorganic fillers, leading to a higher level of fire protection than any of the components could achieve alone.

Mechanisms of Smoke Suppression and Char Formation Enhancement

Dodecyl dihydrogen phosphate plays a crucial role in enhancing char formation and suppressing smoke generation during the combustion of epoxy composites. The phosphorus oxoacids that form from the thermal decomposition of DDP act as powerful catalysts. mdpi.com These acidic species promote dehydration reactions within the polymer matrix, leading to the formation of a stable, carbonaceous char layer. pku.edu.cn

Research has shown that the incorporation of a DDP-modified hybrid filler results in a significantly more compact and continuous char layer compared to the thin, loose char formed by pure epoxy resin. mdpi.com This dense char layer serves as an effective physical barrier, insulating the underlying polymer from heat and oxygen and preventing the escape of flammable volatile gases that fuel the fire and produce smoke. mdpi.com

The quality of this char layer can be quantified using Raman spectroscopy. The intensity ratio of the D-band to the G-band (ID/IG) is a measure of the degree of graphitization and structural order of the carbonaceous material. A lower ID/IG ratio indicates a more graphitized and stable char. In studies of epoxy composites, the addition of a DDP-containing filler led to a notable decrease in the ID/IG value, confirming that DDP facilitates the formation of a more ordered and protective char structure. mdpi.com

Table 1: Effect of DDP-Modified Filler on Char Structure in Epoxy Composites

| Material | Description | ID/IG Ratio | Char Layer Quality |

|---|---|---|---|

| Pure EP | Unfilled Epoxy Resin | 3.39 | Thin, loose, porous |

| EP3 | Epoxy with 10 phr MBW@HA filler | 2.69 | Discontinuous |

| EP4 | Epoxy with 10 phr MBW@HA–DDP filler | 2.33 | Compact, continuous |